1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-4-5-17(14-16(15)2)20-10-12-21(13-11-20)25(22,23)19-8-6-18(24-3)7-9-19/h4-9,14H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCVGASKWNZTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine Derivatives
The foundational step in synthesizing 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine involves the reaction of a piperazine precursor with a sulfonyl chloride. For example, 1-(3,4-dimethylphenyl)piperazine reacts with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The general reaction proceeds as follows:
This exothermic reaction typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C, achieving yields of 70–85%. Zinc dust is occasionally added to quench excess sulfonyl chloride and improve purity.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures risk hydrolysis of sulfonyl chloride |
| Base | Triethylamine | Superior HCl scavenging vs. NaOH |
| Solvent | DCM | Enhanced solubility of intermediates |
| Reaction Time | 30–60 minutes | Prolonged duration reduces side products |
Base selection is pivotal: triethylamine outperforms inorganic bases due to its ability to solubilize in organic solvents and efficiently neutralize HCl.
Stepwise Synthesis from Aryl Halides and Piperazine
Preparation of 1-(3,4-Dimethylphenyl)piperazine
The synthesis begins with the alkylation of piperazine using 3,4-dimethylphenyl bromide. A two-step process involves:
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Mitsunobu Reaction : Coupling piperazine with 3,4-dimethylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Reductive Amination : Alternatively, reacting piperazine with 3,4-dimethylbenzaldehyde under hydrogenation conditions.
The Mitsunobu method yields 80–90% purity, while reductive amination requires palladium catalysts but achieves higher stereochemical control.
Sulfonyl Chloride Preparation
4-Methoxyphenylsulfonyl chloride is synthesized via chlorosulfonation of 4-methoxybenzene. The reaction uses chlorosulfonic acid at 0°C, followed by quenching with phosphorus pentachloride:
This step demands strict temperature control to avoid di- or polysubstitution.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key advantages include:
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Precise Temperature Control : Mitigates exothermic risks during sulfonylation.
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Automated Quenching : Inline neutralization of HCl reduces corrosion and improves throughput.
A representative protocol involves:
Purification Techniques
Crude product purification involves:
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Crystallization : Methanol or ethanol recrystallization achieves >95% purity.
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.
Mechanistic Insights and Reaction Kinetics
Sulfonylation Mechanism
The reaction follows a two-step nucleophilic substitution (S<sub>N</sub>2):
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Deprotonation of piperazine by the base, forming a piperazide ion.
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Attack of the piperazide on the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride.
Kinetic studies reveal a second-order dependence on piperazine concentration, with an activation energy of 45–50 kJ/mol.
Side Reactions and Mitigation
Common side reactions include:
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Hydrolysis of Sulfonyl Chloride : Minimized by anhydrous conditions and low temperatures.
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Di-Substitution : Controlled by stoichiometric excess of piperazine (1.2:1 molar ratio).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch (Lab-Scale) | 70–85 | 90–95 | Moderate | High |
| Continuous Flow | 80–90 | 95–99 | High | Moderate |
| Microwave-Assisted | 75–88 | 92–96 | Low | Low |
Microwave-assisted synthesis, though faster, faces scalability challenges due to heterogeneous heating .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The structural modifications in 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine may enhance its interaction with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation .
- Antipsychotic Properties
- Analgesic Effects
Analytical Methods for Detection
- Liquid Chromatography-Mass Spectrometry (LC-MS)
- Sample Preparation Techniques
Case Studies and Research Findings
- A study published in Pharmaceutical Research highlighted the antidepressant effects of structurally similar piperazine derivatives, providing insights into the mechanisms of action that could be relevant for 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine .
- Another research article focused on the detection of piperazine derivatives in seized materials, emphasizing the importance of developing robust analytical techniques for forensic applications. This underscores the relevance of such compounds in both clinical and illicit contexts .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolic Stability: Sulfonyl-containing derivatives (e.g., target compound, [¹⁸F]DASA-23 ) exhibit longer half-lives than non-sulfonyl analogs like MeOPP due to resistance to oxidative metabolism.
- Receptor Specificity : The 4-methoxyphenylsulfonyl group may target serotonin or dopamine receptors, akin to TFMPP (3-trifluoromethylphenylpiperazine) , but with reduced psychoactivity.
Antifungal and Antiproliferative Activity
- Antifungal Potential: Unlike 1c (1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine) , which inhibits Candida albicans virulence via hyphae suppression, the target compound lacks a hydroxypropyl group, suggesting divergent mechanisms.
- Antiproliferative Activity : Compounds like Series A (p-fluorophenyl) and Series B (3,4-dichlorophenyl) show moderate antiproliferative yields (32–67%), implying that the target’s 3,4-dimethylphenyl group may enhance cytotoxicity through steric effects.
Key Research Findings
- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution of piperazine with sulfonyl chlorides, similar to methods for 1-((4-substitutedphenyl)sulfonyl)piperazine derivatives .
- Structural Flexibility: Dual sulfonyl substitutions, as seen in 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine , demonstrate improved solubility but reduced target specificity compared to monosulfonyl analogs.
- Therapeutic Limitations : Unlike Eltrombopag , which targets thrombopoietin receptors via a pyrazolone core, the target compound’s piperazine-sulfonyl scaffold may limit its application to neurological or oncological disorders.
Biological Activity
1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is classified under piperazine derivatives and features a sulfonamide moiety, which is often associated with diverse biological activities. Its chemical formula is , and it has been studied for its interactions with various biological targets.
Research indicates that piperazine derivatives can interact with several biological pathways:
- Antimicrobial Activity : Studies have shown that similar piperazine compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key enzymes.
- Antiviral Activity : Some derivatives have demonstrated effectiveness against viral infections by interfering with viral replication processes.
- Cytotoxic Effects : The compound's sulfonamide group may contribute to its cytotoxicity against cancer cell lines by inducing apoptosis.
Efficacy in Assays
The biological activity of 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been evaluated using various in vitro assays. Below is a summary table of its activity against different cell lines and pathogens.
| Assay Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial Activity | E. coli | 32 | |
| Antiviral Activity | HIV | 0.21 | |
| Cytotoxicity | HT-29 (Colon Cancer) | 3.38 | |
| VEGFR-2 Inhibition | VEGFR-2 Kinase | 0.014 |
Case Studies
- Antiviral Activity Study : A study reported that piperazine derivatives, including the compound , exhibited significant antiviral activity against HIV, with an IC50 value of 0.21 µM, indicating a potent effect on viral replication pathways .
- Cytotoxicity Evaluation : In a cytotoxicity assay against HT-29 colon cancer cells, the compound demonstrated an IC50 value of 3.38 µM, suggesting its potential as a chemotherapeutic agent . This study also included molecular docking simulations that elucidated the binding interactions between the compound and the target proteins involved in cancer progression.
- VEGFR-2 Kinase Inhibition : Another research highlighted the compound's ability to inhibit VEGFR-2 kinase with an IC50 of 0.014 µM, showcasing its potential in targeting angiogenesis in tumors . This finding was supported by molecular dynamics simulations that confirmed stable binding interactions at the active site of the kinase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
